3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-, commonly known as bedaquiline, is a novel diarylquinoline compound primarily used for the treatment of multi-drug resistant pulmonary tuberculosis. It functions by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis, which is crucial for the bacterium's energy production and survival. The compound has gained significant attention due to its efficacy against both sensitive and resistant strains of tuberculosis, marking a substantial advancement in tuberculosis therapy.
Bedaquiline is classified as an anti-mycobacterial agent and has been patented under various names, including TMC-207. It belongs to a new class of drugs that target the ATP synthase proton pump, making it distinct from traditional antibiotics that primarily target cell wall synthesis or protein synthesis. The compound was developed by Janssen Pharmaceuticals and received approval from the U.S. Food and Drug Administration in 2012 for use in adults with multidrug-resistant tuberculosis .
The synthesis of bedaquiline involves several steps, typically starting from commercially available precursors. One notable synthetic route includes the following key steps:
The process may involve purification steps such as crystallization or chromatography to isolate the desired stereoisomer, as bedaquiline exists in multiple stereochemical forms .
Bedaquiline has a complex molecular structure characterized by multiple rings and functional groups:
The structural representation includes a quinoline moiety linked to a dimethylaminoethyl side chain, with additional methoxy and naphthalenyl groups contributing to its pharmacological properties.
Bedaquiline undergoes various chemical reactions that are critical for its activity:
The compound's chemical stability allows it to be stored effectively under appropriate conditions, contributing to its utility in clinical settings.
The mechanism by which bedaquiline exerts its antibacterial effects involves:
Pharmacokinetic studies indicate that bedaquiline reaches peak plasma concentrations within approximately five hours post-administration, with a long half-life of about 173 hours, allowing for once-daily dosing .
Bedaquiline exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and optimizing formulation strategies for therapeutic use.
Bedaquiline is primarily utilized in clinical settings for treating multidrug-resistant pulmonary tuberculosis. Its effectiveness against both drug-sensitive and resistant strains makes it a critical component of combination therapy regimens. Additionally, ongoing research explores its potential applications in treating other mycobacterial infections or as part of novel therapeutic strategies against other pathogens .
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4